Lanthanum tris(2-ethylhexanoate)

Descripción general

Descripción

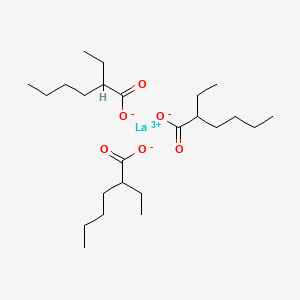

Lanthanum tris(2-ethylhexanoate) is a chemical compound with the molecular formula C24H45LaO6 and a molecular weight of 568.52 g/mol. This compound is a lanthanide complex where lanthanum is bonded to three 2-ethylhexanoate ligands.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lanthanum tris(2-ethylhexanoate) can be synthesized through the reaction of lanthanum oxide or lanthanum hydroxide with 2-ethylhexanoic acid in an organic solvent such as hexane. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and purification of the product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Lanthanum tris(2-ethylhexanoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form lanthanum oxide or other oxidation products.

Reduction: Reduction reactions can lead to the formation of lanthanum metal or lower oxidation state lanthanum compounds.

Substitution: The ligands (2-ethylhexanoate) can be substituted with other ligands to form different lanthanum complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Various ligands can be used, and the reaction conditions depend on the specific ligand being introduced.

Major Products Formed:

Oxidation: Lanthanum oxide (La2O3)

Reduction: Lanthanum metal (La)

Substitution: Various lanthanum complexes with different ligands

Aplicaciones Científicas De Investigación

Catalytic Applications

Lanthanum tris(2-ethylhexanoate) serves as a catalyst in various chemical reactions, particularly in polymerization and oxidation processes. Its role as a catalyst is attributed to the ability of lanthanum ions to facilitate reactions by providing active sites for reactants.

Case Study: Oligomerization Catalyst

A notable application is its use in olefin oligomerization processes. Research has shown that lanthanum tris(2-ethylhexanoate) can be effectively used to generate trimerization products from olefins, enhancing the efficiency of the reaction and improving product yields .

Coatings and Paints

In the coatings industry, lanthanum tris(2-ethylhexanoate) is utilized as a drying agent. It accelerates the drying process of paints and coatings, leading to faster production times and improved finish quality.

Application Details

- Industry : Paint and Coatings

- Function : Drier

- Concentration : Commonly used in a 10% w/v solution in hexane .

Materials Science

Lanthanum tris(2-ethylhexanoate) is also explored for its potential in materials science, particularly in the synthesis of lanthanum oxide (LaO) thin films. These films are crucial for applications in electronics and optics.

Thin Film Deposition

Research indicates that lanthanum tris(2-ethylhexanoate) can serve as a precursor for depositing lanthanum oxide thin films through various methods such as chemical vapor deposition (CVD). The resulting films exhibit desirable electrical and optical properties, making them suitable for use in capacitors and semiconductor devices .

Antimicrobial Studies

Recent studies have investigated the antimicrobial properties of lanthanum compounds, including lanthanum tris(2-ethylhexanoate). These studies suggest that its complexes exhibit significant antibacterial and antifungal activity compared to their free ligands.

Research Findings

The antimicrobial activity was evaluated through various assays, demonstrating that complexes formed with lanthanum ions show enhanced efficacy against a range of microbial strains . This potential application could be significant in developing new antimicrobial agents.

Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Catalysis | Oligomerization of olefins | Increased efficiency and yield |

| Coatings and Paints | Drier for paints | Faster drying times, improved finish quality |

| Materials Science | Precursor for lanthanum oxide thin films | Enhanced electrical and optical properties |

| Antimicrobial Studies | Antibacterial and antifungal applications | Potential new antimicrobial agents |

Mecanismo De Acción

The mechanism by which lanthanum tris(2-ethylhexanoate) exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a Lewis acid, facilitating the formation of intermediates in the reaction pathway. In biomedical applications, the compound may interact with biological molecules, targeting specific pathways or receptors.

Molecular Targets and Pathways Involved:

Catalysis: Interaction with organic substrates to form intermediates.

Biomedical Applications: Binding to biological targets such as enzymes or receptors.

Comparación Con Compuestos Similares

Cerium tris(2-ethylhexanoate)

Neodymium tris(2-ethylhexanoate)

Praseodymium tris(2-ethylhexanoate)

Propiedades

Número CAS |

67816-09-5 |

|---|---|

Fórmula molecular |

C8H16LaO2 |

Peso molecular |

283.12 g/mol |

Nombre IUPAC |

2-ethylhexanoic acid;lanthanum |

InChI |

InChI=1S/C8H16O2.La/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clave InChI |

ZVGIIEZOXFBDFO-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[La+3] |

SMILES canónico |

CCCCC(CC)C(=O)O.[La] |

Key on ui other cas no. |

67816-09-5 |

Pictogramas |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.